N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
Compounds with similar structural features, particularly those containing thiazole rings and acetamide functionalities, have been extensively studied for their potential bioactive properties, including anticancer activities. The structural complexity and potential bioactivity of these compounds warrant detailed synthetic and analytical approaches to fully understand their properties and potential applications.
Synthesis Analysis
Synthesis of related compounds often involves linear synthesis strategies employing various starting materials and intermediates to introduce specific functional groups. Techniques such as refluxing, condensation, and reactions with halogenated carbonyl compounds are common. Characterization of synthesized compounds typically utilizes LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis (Vinayak et al., 2014).
Molecular Structure Analysis
The confirmation of molecular structures of synthesized compounds can be achieved through detailed spectroscopic analyses, including 1H NMR, 13C NMR, IR, and sometimes single-crystal X-ray diffraction for solid-state structure determination. These analyses provide insights into the molecular geometry, functional groups, and intramolecular interactions (Yu et al., 2014).
Chemical Reactions and Properties
Reactivity patterns include interactions with various electrophilic and nucleophilic agents, leading to the formation of new bonds or the modification of existing ones. The chemical reactivity is largely influenced by the presence of functional groups such as acetamide, thiazole, and substituted phenyl groups. Studies often explore the potential bioactivity of these compounds, including anticancer properties, through various in vitro assays (Alqahtani & Bayazeed, 2020).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystallinity can be inferred from the molecular structure and are crucial for understanding the compound's behavior in biological systems or chemical reactions. These properties are often reported alongside synthesis and structural analysis results.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential biological activities, are closely related to the compound's molecular structure. Detailed analyses often involve computational studies, such as molecular docking and quantum chemical calculations, to predict interactions with biological targets and to understand the electronic structure and its influence on reactivity (Viji et al., 2020).
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Novel Synthesis Methods for Proton Pump Inhibitors : This review discusses novel methods for the synthesis of omeprazole, a proton pump inhibitor, highlighting the development of pharmaceutical impurities and their applications. The synthesis process and impurities might offer insights into the broader field of heterocyclic compound synthesis, including N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide (Saini et al., 2019).
Pyrimidine Derivatives in Biological Applications : This review covers pyrimidine derivatives, which share a heterocyclic nature with the compound , focusing on their use as optical sensors and biological applications. The synthesis and applications of these derivatives could parallel potential uses for this compound (Jindal & Kaur, 2021).
Thiazolopyridines in Drug Development : A review on thiazolopyridines, compounds that share structural similarities with the compound of interest, discusses their synthesis, properties, and potential in drug development. This provides a relevant perspective on how such compounds could be applied in creating new therapeutic agents (Chaban, 2015).
Mechanism of Action
Target of Action
The primary targets of N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory effects . The exact pathways and downstream effects would depend on the specific targets of the compound, which are currently unknown.
Result of Action
Thiazole derivatives have been reported to have various biological effects, including antibacterial activity and antitumor activities . The specific effects of this compound would depend on its targets and mode of action.
properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-27-18-9-10-20-19(12-18)24-22(29-20)25(14-16-6-5-11-23-13-16)21(26)15-28-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJXIFQNJHZCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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